Cas no 69872-37-3 (2-Amino-4'-methylacetophenone)

2-Amino-4'-methylacetophenone is an organic compound featuring both an amino and a methyl-substituted acetophenone moiety. This structure makes it a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its reactive amino and ketone functional groups allow for selective modifications, enabling applications in medicinal chemistry and material science. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations, including condensation and cyclization reactions. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale processes requiring precise chemical building blocks.
2-Amino-4'-methylacetophenone structure
2-Amino-4'-methylacetophenone structure
Product Name:2-Amino-4'-methylacetophenone
CAS No:69872-37-3
MF:C9H11NO
MW:149.189742326736
MDL:MFCD03536066
CID:59024
PubChem ID:409944
Update Time:2025-06-08

2-Amino-4'-methylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(p-tolyl)ethanone
    • 2-amino-1-(4-methylphenyl)Ethanone
    • 2-amino-4-methyl-acetophenone
    • Acetophenone,2-amino-4'-methyl- (7CI)
    • 2-Amino-4'-methylacetophenone
    • SCHEMBL4385605
    • 2-Amino-1-(p-tolyl)ethan-1-one
    • DTXSID10328409
    • 2-azanyl-1-(4-methylphenyl)ethanone
    • MFCD03536066
    • AMY42042
    • 2-amino-1-(4-methylphenyl)ethan-1-one
    • EN300-86213
    • CS-0281240
    • FT-0646491
    • Ethanone, 2-amino-1-(4-methylphenyl)-
    • A836677
    • AC-5484
    • 2-amino-1-(p-tolyl)-ethanone
    • 69872-37-3
    • 2-oxo-2-p-tolyl-ethylammonium chloride
    • 4-METHYLPHENACYLAMINE
    • FUFAHIJREMQVPV-UHFFFAOYSA-N
    • AKOS009142976
    • MDL: MFCD03536066
    • Inchi: 1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3
    • InChI Key: FUFAHIJREMQVPV-UHFFFAOYSA-N
    • SMILES: O=C(CN)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09000
  • LogP: 1.83670

2-Amino-4'-methylacetophenone Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Amino-4'-methylacetophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A295255-50mg
2-Amino-4'-methylacetophenone
69872-37-3
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$ 285.00 2022-06-08
TRC
A295255-100mg
2-Amino-4'-methylacetophenone
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$ 475.00 2022-06-08
TRC
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$ 950.00 2022-06-08
Enamine
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Enamine
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Enamine
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2-Amino-4'-methylacetophenone Related Literature

Additional information on 2-Amino-4'-methylacetophenone

Introduction to 2-Amino-4'-methylacetophenone (CAS No. 69872-37-3) in Modern Chemical Research

2-Amino-4'-methylacetophenone, identified by its Chemical Abstracts Service (CAS) number 69872-37-3, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic aromatic ketone has garnered considerable attention due to its versatile applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure, featuring both an amino group and a methyl-substituted acetophenone moiety, makes it a valuable intermediate in various synthetic pathways.

The compound’s unique structural attributes enable its participation in a wide array of chemical reactions, including condensation, cyclization, and oxidation processes. These reactions are pivotal in the synthesis of more complex molecules, making 2-amino-4'-methylacetophenone a cornerstone in industrial and academic research laboratories. Its role as a building block for biologically active substances has been particularly emphasized in recent years, as scientists strive to develop novel therapeutic agents with improved efficacy and reduced side effects.

In the context of pharmaceutical innovation, 2-amino-4'-methylacetophenone has been explored as a precursor for various pharmacophores. For instance, its derivatives have shown promise in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The presence of both an amino group and a reactive ketone functionality allows for further functionalization, enabling the creation of molecules with tailored biological activities. This adaptability has positioned 2-amino-4'-methylacetophenone as a preferred candidate for medicinal chemists seeking to design next-generation drugs.

Recent advancements in synthetic methodologies have further enhanced the utility of 2-amino-4'-methylacetophenone. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production processes. These innovations have not only improved yield but also allowed for greater control over stereochemistry, which is crucial for drug development. The compound’s role in these cutting-edge synthetic routes underscores its importance in modern chemical research.

The agrochemical sector has also recognized the potential of 2-amino-4'-methylacetophenone. Its derivatives serve as key intermediates in the synthesis of herbicides and fungicides, contributing to sustainable agricultural practices. By facilitating the production of more effective crop protection agents, this compound plays a vital role in ensuring global food security. The intersection of pharmaceuticals and agrochemicals highlights the broad applicability of 2-amino-4'-methylacetophenone across multiple scientific disciplines.

From a material science perspective, 2-amino-4'-methylacetophenone has been investigated for its potential use in advanced polymers and coatings. Its aromatic structure and reactive sites make it suitable for creating materials with enhanced durability and functionality. Researchers are exploring its incorporation into conductive polymers and liquid crystals, which could lead to breakthroughs in electronic devices and display technologies. This interdisciplinary relevance underscores the compound’s versatility beyond traditional chemical applications.

The environmental impact of utilizing 2-amino-4'-methylacetophenone has also been a focus of recent studies. Efforts have been directed toward developing greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, leveraging enzymes to drive reactions under mild conditions, represent a promising alternative to conventional chemical processes. Such approaches align with global sustainability goals while maintaining high yields and purity standards.

In conclusion, 2-amino-4'-methylacetophenone (CAS No. 69872-37-3) stands as a pivotal compound in contemporary chemical research. Its broad utility spans pharmaceuticals, agrochemicals, materials science, and environmental chemistry, demonstrating its indispensable role across various industries. As research continues to uncover new applications and synthetic possibilities, this compound will undoubtedly remain at the forefront of scientific innovation.

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